4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-5-29-22-15(2)11-19(12-16(22)3)30(26,27)23-18-9-8-17-7-6-10-24(20(17)13-18)21(25)14-28-4/h8-9,11-13,23H,5-7,10,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGVIUCYSDAIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide typically involves a multi-step process:
Formation of the tetrahydroquinoline core: This can be achieved via Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions.
Introduction of the methoxyacetyl group: The tetrahydroquinoline intermediate can then undergo acylation using methoxyacetyl chloride in the presence of a base.
Attachment of the ethoxy group: Ethylation can be carried out using ethyl halide and a strong base like sodium hydride.
Sulfonamide formation:
Industrial Production Methods
For industrial-scale production, the process might involve:
Catalysts to enhance reaction rates.
Optimization of reaction conditions like temperature, pressure, and solvents.
Continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the ethoxy and methoxyacetyl moieties.
Reduction: The sulfonamide group may be reduced under specific conditions, affecting the compound's biological activity.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Secondary amines.
Substitution products: Halogenated derivatives.
Scientific Research Applications
Chemistry
This compound is studied for its potential as a building block in organic synthesis, offering a scaffold for constructing more complex molecules.
Biology
In biological research, it serves as a probe to study enzyme interactions due to its unique structure.
Medicine
Exploratory studies suggest it might have pharmacological properties, possibly acting as an inhibitor for certain enzymes.
Industry
It finds applications in material science for creating specialized polymers and coatings due to its reactive functional groups.
Mechanism of Action
The mechanism of action is largely dependent on its molecular structure:
Molecular Targets: It may target specific enzymes or receptors, modulating their activity.
Pathways Involved: By binding to these targets, it can influence biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Key Substituents | Molecular Weight (g/mol) | LogP* | Solubility (aq. buffer, pH 7.4) |
|---|---|---|---|---|
| Target Compound | 4-ethoxy, 3,5-dimethyl, 2-methoxyacetyl | ~489.5 | ~3.2 | Low (≤10 µM) |
| (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) | 4-methoxy, styryl-chlorinated | ~498.9 | ~2.8 | Moderate (~50 µM) |
*Estimated using fragment-based methods.
Structural Characterization
Crystallographic analysis of similar compounds employs SHELX programs (e.g., SHELXL for refinement), which are industry standards for small-molecule structure determination .
Biological Activity
The compound 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide is a derivative of sulfonamide and tetrahydroquinoline, which has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H24N2O4S
- Molecular Weight : 364.46 g/mol
The structure features a sulfonamide group linked to a tetrahydroquinoline moiety, which is known for various biological activities.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that it possesses antibacterial activity comparable to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
Studies have suggested that derivatives of tetrahydroquinoline may exhibit anticancer properties. The compound has been tested against several cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against multidrug-resistant bacterial strains. Results indicated that the compound inhibited growth effectively at low concentrations, suggesting potential for development as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In a study published in Cancer Letters, the compound was tested on human cancer cell lines. The results showed significant cytotoxicity with an IC50 value indicating effective concentration for inducing cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
